N,N-Bis(2-chloroethyl)-4-methylsulfonylaniline
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Overview
Description
N,N-Bis(2-chloroethyl)-4-methylsulfonylaniline is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chloroethyl groups and a methylsulfonyl group attached to an aniline ring. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-4-methylsulfonylaniline typically involves the reaction of 4-methylsulfonylaniline with 2-chloroethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 50-70°C to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The final product is purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-chloroethyl)-4-methylsulfonylaniline undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloroethyl groups can be substituted by nucleophiles such as amines, thiols, or hydroxides.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group on the aniline ring can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Substituted aniline derivatives.
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Scientific Research Applications
N,N-Bis(2-chloroethyl)-4-methylsulfonylaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in cancer therapy due to its ability to alkylate DNA.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloroethyl)-4-methylsulfonylaniline involves the alkylation of DNA. The chloroethyl groups form covalent bonds with the nucleophilic sites on DNA, leading to cross-linking and inhibition of DNA replication and transcription. This results in cell cycle arrest and apoptosis. The compound targets rapidly dividing cells, making it effective against cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(2-chloroethyl)methylamine
- N,N-Bis(2-chloroethyl)cyclohexylamine
- N,N-Bis(2-chloroethyl)hydrazine
Uniqueness
N,N-Bis(2-chloroethyl)-4-methylsulfonylaniline is unique due to the presence of the methylsulfonyl group, which enhances its solubility and reactivity compared to other similar compounds. This structural feature allows it to participate in a wider range of chemical reactions and makes it more versatile for various applications .
Properties
CAS No. |
1669-15-4 |
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Molecular Formula |
C11H15Cl2NO2S |
Molecular Weight |
296.2 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-4-methylsulfonylaniline |
InChI |
InChI=1S/C11H15Cl2NO2S/c1-17(15,16)11-4-2-10(3-5-11)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3 |
InChI Key |
WBGQEICPQLDNPH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N(CCCl)CCCl |
Origin of Product |
United States |
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